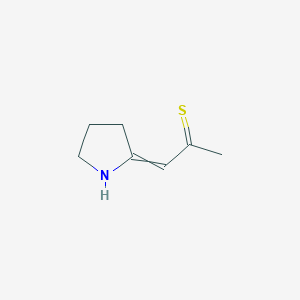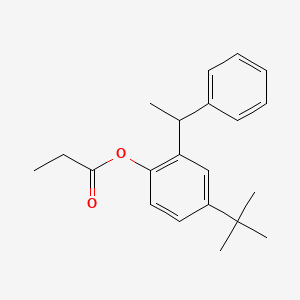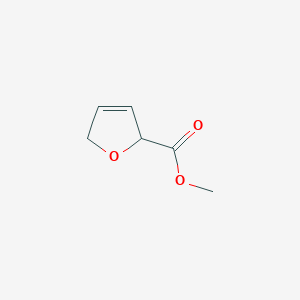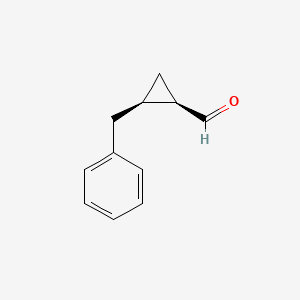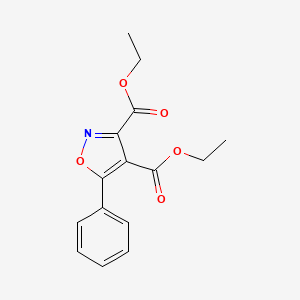![molecular formula C10H19NO3 B13812886 tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by its tert-butyl group, a methoxybutenyl side chain, and a carbamic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Step 1: Synthesis of tert-butyl carbamate
Reagents: tert-butyl alcohol, phosgene, and ammonia.
Conditions: The reaction is carried out under anhydrous conditions with phosgene gas bubbled through a solution of tert-butyl alcohol and ammonia in an inert solvent like dichloromethane.
Reaction: tert-butyl alcohol reacts with phosgene to form tert-butyl chloroformate, which then reacts with ammonia to yield tert-butyl carbamate.
-
Step 2: Synthesis of (E,2S)-4-methoxybut-3-en-2-ylamine
Reagents: (E)-4-methoxy-3-buten-2-one, sodium borohydride, and a chiral catalyst.
Conditions: The reduction of (E)-4-methoxy-3-buten-2-one is carried out using sodium borohydride in the presence of a chiral catalyst to obtain the (E,2S)-4-methoxybut-3-en-2-ylamine.
-
Step 3: Coupling Reaction
Reagents: tert-butyl carbamate and (E,2S)-4-methoxybut-3-en-2-ylamine.
Conditions: The coupling reaction is performed under mild conditions using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Reaction: tert-butyl carbamate reacts with (E,2S)-4-methoxybut-3-en-2-ylamine to form tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Conditions: The reaction is carried out under controlled temperature and pH conditions.
Products: Oxidation of the methoxybutenyl side chain can lead to the formation of corresponding aldehydes or carboxylic acids.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: The reaction is performed under anhydrous conditions.
Products: Reduction of the carbamic acid moiety can yield the corresponding amine.
-
Substitution:
Reagents: Nucleophiles like amines or thiols.
Conditions: The reaction is carried out in the presence of a base like triethylamine.
Products: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of complex molecules.
- Employed in the synthesis of chiral intermediates and catalysts.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme mechanisms.
- Used in the development of enzyme inhibitors.
Medicine:
- Explored for its potential as a prodrug in pharmaceutical formulations.
- Studied for its role in drug delivery systems.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Applied in the synthesis of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include covalent modification of active sites, competitive inhibition, or allosteric modulation.
Comparación Con Compuestos Similares
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (phenylmethylene)carbamate
- tert-Butyl (dimethylsilyl)carbamate
Comparison:
- tert-Butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid is unique due to its methoxybutenyl side chain, which imparts distinct chemical and biological properties.
- Compared to tert-butyl (4-ethynylphenyl)carbamate, it has a different functional group that affects its reactivity and applications.
- The presence of the methoxy group in this compound provides additional sites for chemical modification, making it versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C10H19NO3 |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid |
InChI |
InChI=1S/C10H19NO3/c1-8(6-7-14-5)11(9(12)13)10(2,3)4/h6-8H,1-5H3,(H,12,13)/b7-6+/t8-/m0/s1 |
Clave InChI |
SBDAXEAMFMIXRI-CZEYKFRCSA-N |
SMILES isomérico |
C[C@@H](/C=C/OC)N(C(=O)O)C(C)(C)C |
SMILES canónico |
CC(C=COC)N(C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



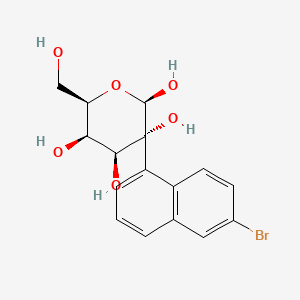

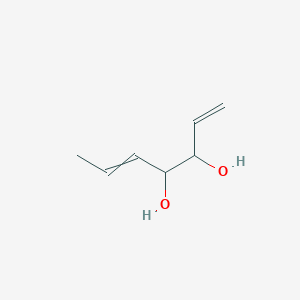
![Benzeneethanamine, 3-methoxy-N-[(pentafluorophenyl)methylene]-beta,4-bis[(trimethylsilyl)oxy]-](/img/structure/B13812831.png)
![[1-(4'-Bromobiphenyl-4-yl)-2-phenylethyl]malonic acid](/img/structure/B13812841.png)
